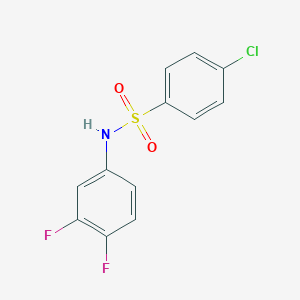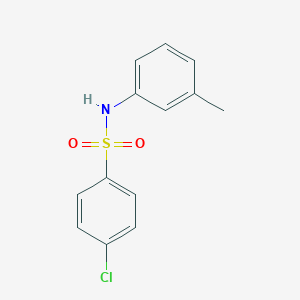
4-chloro-N-(3-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3-methylphenyl)benzenesulfonamide is a chemical compound that is widely used in scientific research. It is an organic compound with the molecular formula C14H13ClN2O2S and a molar mass of 324.79 g/mol. This compound is also known as chloro-3-methylbenzenesulfonamide and has several applications in the field of chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(3-methylphenyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are responsible for the production of inflammatory mediators. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a good safety profile and is well-tolerated in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-N-(3-methylphenyl)benzenesulfonamide in lab experiments include its anti-inflammatory and analgesic properties, its good safety profile, and its well-established synthesis method. However, one of the limitations of using this compound is its low yield, which can make it difficult to obtain large quantities for use in experiments.
Direcciones Futuras
There are several future directions for the use of 4-chloro-N-(3-methylphenyl)benzenesulfonamide in scientific research. One of the major areas of interest is in the development of new drugs for the treatment of inflammatory and pain-related diseases. This compound has also been shown to have potential as a tool for studying the mechanisms of inflammation and pain in the body. Further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis of 4-chloro-N-(3-methylphenyl)benzenesulfonamide involves the reaction of 3-methylbenzenesulfonamide with thionyl chloride and then with chloramine-T. This process results in the formation of the desired compound. The yield of this reaction is around 50-60%.
Aplicaciones Científicas De Investigación
4-chloro-N-(3-methylphenyl)benzenesulfonamide has several applications in scientific research. One of the major applications is in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory and analgesic properties and has been used in the development of new drugs for the treatment of various diseases.
Propiedades
Fórmula molecular |
C13H12ClNO2S |
|---|---|
Peso molecular |
281.76 g/mol |
Nombre IUPAC |
4-chloro-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-3-2-4-12(9-10)15-18(16,17)13-7-5-11(14)6-8-13/h2-9,15H,1H3 |
Clave InChI |
YQDVIIUBDVEMIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)



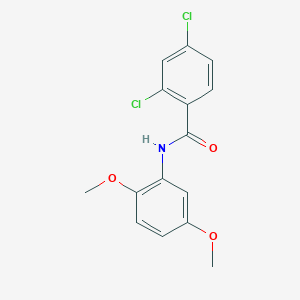
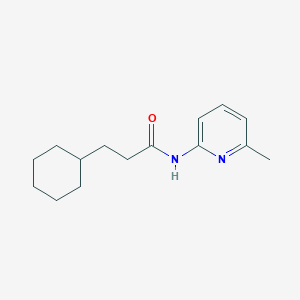

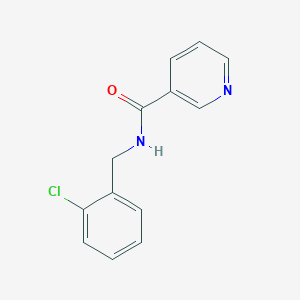
![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)
